7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine is a heterocyclic compound characterized by a thiazolo-pyrimidine framework. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure features a methoxy group at the 7-position and an amino group at the 2-position of the pyrimidine ring, contributing to its biological activity and interaction with various molecular targets.
The compound has been synthesized and studied in various research settings, with significant findings reported in scientific literature. Notably, studies have focused on its synthesis, characterization, and biological evaluation, particularly regarding its affinity for adenosine receptors and potential anti-inflammatory effects .
7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine falls under the classification of thiazolo-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The structural classification places it within the broader category of heterocyclic compounds, which are essential in pharmaceutical chemistry due to their varied biological effects.
The synthesis of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine typically involves multi-step organic reactions. Key methods include:
For example, one reported synthesis pathway involves starting from a chlorinated thiazolo-pyrimidine intermediate that reacts with methanol under reflux conditions to introduce the methoxy group. The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels .
The molecular formula for this compound is . It exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that confirm its structure. For instance:
7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine can undergo various chemical reactions typical of amines and heterocycles:
An example reaction involves treating 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine with acyl chlorides to yield substituted amides, which can be evaluated for enhanced biological activity compared to the parent compound .
The mechanism of action for 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine primarily involves its interaction with adenosine receptors. Research indicates that this compound acts as an antagonist at human adenosine A1 and A2A receptors:
In vitro studies have shown that certain derivatives of this compound possess nanomolar affinity for adenosine receptors, indicating strong potential for therapeutic applications .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine has several promising applications in scientific research:
Research continues to explore its full range of biological activities and therapeutic potentials across different fields of medicine and pharmacology .
The thiazolopyrimidine scaffold emerged as a privileged structure in medicinal chemistry following early observations of its bioisosteric relationship to purine nucleobases. Initial synthetic efforts, documented in foundational works like Ishidate's mid-20th century syntheses of thiazolo[5,4-d]pyrimidin-7-amine derivatives, established essential methodologies for accessing this bicyclic framework [4]. Over subsequent decades, systematic exploration revealed that strategic modifications at key positions (C2, C5, C7) profoundly influenced biological activity. The discovery of potent bioactivities – spanning anticancer, antimicrobial, and receptor modulatory effects – transformed thiazolopyrimidines from chemical curiosities into targeted therapeutic candidates [3]. Particularly within oncology, derivatives exhibiting micromolar to nanomolar cytotoxicity against diverse cancer cell lines highlighted the scaffold's drug discovery potential. Recent advances (2010-2020) documented in literature reviews identified specific compounds (e.g., 10a, 14b, 17g, 25e, 25k) bearing varied substituents that demonstrated exceptional anticancer activity, cementing thiazolopyrimidine's status as a versatile pharmacophore [3]. The development of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine represents a contemporary effort to leverage methoxylation for optimized target engagement within this established chemotype.
Thiazolo[5,4-d]pyrimidines belong to a broader class of nitrogen-containing bicyclic 6-6 heterocyclic systems characterized by a shared bridgehead nitrogen atom. This architectural feature critically dictates their physicochemical behavior and biological interactions. The bridgehead nitrogen (position 1 in the pyrimidine ring) imposes significant geometric constraints, enforcing near-perpendicular fusion between the thiazole and pyrimidine rings. This rigid, planar conformation profoundly influences electronic distribution, creating distinct π-deficient regions ideal for interacting with biological targets via π-stacking and hydrogen bonding [5]. Crucially, the bridgehead nitrogen serves as a hydrogen bond acceptor, while the exocyclic amine at C2 (as present in 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine) acts as a hydrogen bond donor/acceptor pair. This dual functionality mimics the hydrogen-bonding pattern observed in purines like adenine, facilitating interactions with enzymes and receptors typically targeted by purine-based molecules [3]. Computational analyses, including CoMFA and CoMSIA studies, consistently demonstrate that the electron density at the bridgehead nitrogen correlates with ligand efficiency in binding diverse targets such as kinases and adenosine receptors [5] [6]. The inherent polarity introduced by this nitrogen also enhances aqueous solubility compared to purely carbocyclic systems – a key advantage for drug bioavailability.
Substituent positioning on the thiazolo[5,4-d]pyrimidine nucleus is a critical determinant of pharmacological activity. Positional effects are highly specific due to the scaffold's electronic asymmetry and distinct regional reactivities:
C7 Position (Methoxy Group Significance): The C7 position lies within the pyrimidine ring's electron-deficient domain, rendering it highly sensitive to substituent electronic effects. Methoxylation at C7, as in the title compound, introduces a moderate +M (mesomeric) electron-donating effect. This perturbation significantly alters the electron density at adjacent positions (N8, C6), influencing hydrogen-bonding capacity and dipole moments. Methoxy groups enhance lipophilicity compared to polar amines or halogens, potentially improving membrane permeability. Crucially, steric tolerance at C7 is relatively high, allowing the methoxy group to project into solvent-exposed regions or hydrophobic pockets within target proteins without steric clash. This contrasts with the C2 position, where bulky substituents often impair binding [4].
C2 Position (Exocyclic Amine): The exocyclic amine at C2 is a conserved pharmacophore in bioactive thiazolopyrimidines. This group forms critical hydrogen bonds with biological targets, acting as both donor and acceptor. Its location adjacent to the thiazole sulfur creates a hydrogen-bonding "hotspot" crucial for high-affinity binding, as evidenced in numerous structure-activity relationship (SAR) studies. Substitution on this amine (e.g., conversion to aryl amines like N-(3-methoxyphenyl) drastically alters activity profiles, as seen in derivatives such as 7-chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine .
C5 Position: While unsubstituted in the title compound, C5 is amenable to modification. Halogenation (particularly chlorination, as in 5-chloro-thiazolo[5,4-d]pyrimidin-2-amine) significantly enhances electrophilicity at adjacent sites (C4, C6), facilitating nucleophilic substitution reactions for further derivatization. Chlorine at C5 also increases lipophilicity and can participate in halogen bonding interactions with target proteins [1].
Table 1: Comparative Bioactivity and Properties of Key Thiazolo[5,4-d]pyrimidine Derivatives
Compound Name | Substituents | Positional Key | Reported/Predicted Bioactivity | Molecular Weight (g/mol) |
---|---|---|---|---|
7-Methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | 7-OCH₃, 2-NH₂ | Methoxy at electron-deficient pyrimidine C7 | Predicted kinase modulation, enhanced permeability | ~181.19 (Calculated) |
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine | 5-Cl, 2-NH₂ | Chlorine at thiazole C5 | Synthetic intermediate, halogen bonding potential | 186.62 (C₅H₃ClN₄S) [1] |
7-Chloro-N-(3-methoxyphenyl)thiazolo[5,4-d]pyrimidin-2-amine | 7-Cl, 2-NH-C₆H₄-3-OCH₃ | Chlorine at C7, bulky aryl amine at C2 | Adenosine receptor interaction | 292.74 (C₁₂H₉ClN₄OS) |
Thiazolo[5,4-d]pyrimidin-7-amine | 7-NH₂, 2-H (unsubstituted?) | Amine at pyrimidine C7 | Core scaffold, versatile synthetic precursor | 152.18 (C₅H₄N₄S) [4] |
Table 2: Electronic and Physicochemical Impact of C7 Substituents in Thiazolo[5,4-d]pyrimidin-2-amines
C7 Substituent | Electronic Effect | Predicted LogP Increase vs. H* | Steric Tolerance | Target Interaction Potential |
---|---|---|---|---|
Methoxy (-OCH₃) | +M (Moderate donation) | +0.4 to +0.6 | High | Altered H-bond acceptor pattern, hydrophobic contact |
Chloro (-Cl) | -I (Strong withdrawal) | +0.8 to +1.0 | Moderate | Halogen bonding, enhanced electrophilicity |
Amino (-NH₂) | +M (Strong donation) | -0.2 to -0.5 | High | Additional H-bond donor/acceptor site |
Hydrogen (-H) | Reference | 0 (Reference) | High | Minimal perturbation, base scaffold |
*Estimated based on analogous systems and computational prediction (e.g., ACD software) [5]
The strategic selection of the methoxy group at C7 in the target compound represents a deliberate optimization step. Compared to the prevalent C7-chloro derivatives (e.g., EVT-8043864), the methoxy group reduces electrophilicity and introduces different electronic and steric properties. This shift likely modulates target selectivity – potentially reducing off-target reactivity with ubiquitous nucleophiles like glutathione while maintaining favorable lipophilicity for cellular uptake. The retention of the C2 amine preserves essential hydrogen-bonding capability critical for target engagement. The synthesis of 7-methoxy variants typically requires either direct nucleophilic displacement of a C7-chloro precursor with methoxide or construction of the pyrimidine ring using methoxy-containing precursors [4]. Ongoing research explores how this specific substitution pattern (7-OMe, 2-NH₂) influences interactions with established thiazolopyrimidine targets like kinases and adenosine receptors, aiming to refine potency and selectivity within this therapeutically promising scaffold.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1